2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide
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Overview
Description
2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide is a complex organic compound that features a cyclopenta[d]pyrimidin-4-yl group attached to a thioacetamide moiety, which is further linked to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide typically involves multiple steps, starting with the formation of the cyclopenta[d]pyrimidin-4-yl core. This can be achieved through cyclization reactions involving appropriate precursors such as amines and ketones. The thioacetamide moiety is then introduced through a thiolation reaction, followed by the attachment of the phenyl group via a coupling reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thio group can be oxidized to a sulfoxide or sulfone.
Reduction: : The oxo group can be reduced to a hydroxyl group.
Substitution: : The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Using electrophiles like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of hydroxyl derivatives.
Substitution: : Formation of halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding due to its potential biological activity.
Medicine
In the medical field, this compound could be explored for its therapeutic potential, possibly as an antiviral, anti-inflammatory, or anticancer agent.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism by which 2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-((4-Fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid
Ethyl 2- [2- (methylsulfanyl)-4-oxo-5,8-dihydro-4 H -thiopyrano- [4',3':4,5]thieno [2,3- d]pyrimidin-3 (6 H)-yl]acetate
Uniqueness
2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide is unique due to its specific structural features, such as the presence of the thioacetamide group and the phenyl group attached to the cyclopenta[d]pyrimidin-4-yl core. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-13(16-10-5-2-1-3-6-10)9-21-14-11-7-4-8-12(11)17-15(20)18-14/h1-3,5-6H,4,7-9H2,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCSGLFPWKYZPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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